molecular formula C24H34N4O3 B6513982 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE CAS No. 892266-09-0

7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE

Cat. No.: B6513982
CAS No.: 892266-09-0
M. Wt: 426.6 g/mol
InChI Key: UNYWKDXJKDGFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Cyclohexylpiperazino)carbonyl]-3-pentyl-2,4(1H,3H)-quinazolinedione is a quinazolinedione derivative characterized by a bicyclic quinazoline core substituted with a pentyl group at position 3 and a 4-cyclohexylpiperazino carbonyl moiety at position 5. The quinazolinedione scaffold (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors . Modifications at positions 3 and 7 are critical for modulating pharmacokinetic and pharmacodynamic properties, such as solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name

7-(4-cyclohexylpiperazine-1-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h10-11,17,19H,2-9,12-16H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYWKDXJKDGFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups on the quinazolinone or piperazine moieties .

Scientific Research Applications

7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]-3-PENTYL-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, disrupting cellular pathways that promote cancer cell growth or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazolinedione Derivatives

The following table summarizes key structural analogs of 7-[(4-cyclohexylpiperazino)carbonyl]-3-pentyl-2,4(1H,3H)-quinazolinedione, highlighting substituent variations and their biological implications:

Compound Substituents Molecular Weight Reported Activity References
Target Compound 3-Pentyl, 7-(4-cyclohexylpiperazino carbonyl) 455.59 g/mol Not explicitly reported in evidence; inferred SAR from analogs suggests CNS or enzyme modulation. N/A
3-Phenyl-2,4(1H,3H)-quinazolinedione (CAS 603-23-6) 3-Phenyl 238.25 g/mol Baseline quinazolinedione structure; used as a synthetic intermediate.
MA1337 (3-(3-(4-m-chlorophenyl-1-piperazinyl)propyl)-quinazolinedione) 3-(4-Chlorophenylpiperazinylpropyl) 441.34 g/mol CNS depressant activity in rodents at low doses (0.06–1.9% of LD₅₀).
KF24345 (Morpholinoquinazolin-4-ylpiperidinyl-quinazolinedione) 6,7-Diethoxy-2-morpholinoquinazolin-4-ylpiperidinyl 552.60 g/mol Adenosine uptake inhibition (equilibrative nucleoside transporter antagonist).
7-Chloro-2,4(1H,3H)-quinazolinedione 7-Chloro 200.61 g/mol Antiviral activity (isolated from Isatis indigotica); minimal cytotoxicity.
3-Cyclohexylquinazoline-2,4(1H,3H)-dione (CAS 21822-92-4) 3-Cyclohexyl 260.33 g/mol Structural analog with increased lipophilicity; uncharacterized biological activity.

Functional and Pharmacological Comparisons

  • MA1337, with a 4-chlorophenylpiperazinylpropyl group, exhibits flat dose-response curves in CNS depression, suggesting substituent-dependent efficacy plateaus . In contrast, KF24345’s morpholinoquinazoline substituent confers specificity for nucleoside transporters, highlighting the role of bulky, polar groups in modulating transporter affinity .
  • Antiviral vs. Neurological Activity: The unsubstituted 2,4(1H,3H)-quinazolinedione (isolated from Isatis indigotica) showed antiviral activity but required derivatization (e.g., 7-chloro) to optimize potency . The target compound’s 7-(4-cyclohexylpiperazino carbonyl) group may redirect activity toward neurological targets due to piperazine’s prevalence in CNS-active drugs.
  • Synthetic Accessibility :

    • Chlorination of quinazolinediones (e.g., 7-chloro derivatives) proceeds efficiently (61–65% yield), but dichlorination (e.g., 2,4-dichloroquinazoline) is low-yielding (11%), indicating steric challenges at the 2,4-positions . The target compound’s 7-position modification likely avoids such synthetic bottlenecks.

Physicochemical Properties

  • Lipophilicity: The 3-pentyl and 4-cyclohexylpiperazino groups increase logP compared to simpler analogs (e.g., 3-phenyl: logP ~2.5 vs.
  • Metabolic Stability : Piperazine moieties are susceptible to oxidative metabolism, but the 4-cyclohexyl group may sterically shield the piperazine ring, prolonging half-life compared to MA1337’s chlorophenylpiperazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.